Perfluidone

概要

説明

Perfluidone is a synthetic herbicide belonging to the sulfonanilide class of compounds. It is primarily used for pre-emergence control of various common weeds and grasses in crops such as tobacco, cotton, rice, sugar beet, soybeans, and spinach. The compound is known for its selective action, interfering with protein biosynthesis and cellular respiration in target plants .

準備方法

The synthesis of perfluidone involves several key steps. The primary synthetic route includes the reaction of 2-methyl-4-aminobenzenesulfonamide with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. This reaction yields N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide, which is the active ingredient in this compound .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for agricultural use .

化学反応の分析

Perfluidone undergoes several types of chemical reactions, including:

Photodecomposition: When exposed to ultraviolet irradiation, this compound is susceptible to photodecomposition, leading to the breakdown of the compound.

Adsorption: The compound’s adsorption to soil particles is influenced by soil pH and organic matter content.

Common reagents and conditions used in these reactions include ultraviolet light for photodecomposition and varying soil compositions for leaching and adsorption studies. The major products formed from these reactions are typically simpler organic compounds resulting from the breakdown of this compound .

科学的研究の応用

Introduction to Perfluidone

This compound, a sulfonanilide herbicide, has been historically utilized for pre-emergence control of various weeds in agricultural settings, particularly in crops such as tobacco, cotton, and rice. Although classified as obsolete in many regions, it remains relevant in certain applications due to its effectiveness against specific weed species. This article explores the diverse applications of this compound, focusing on its role in agriculture and potential implications in environmental science.

Agricultural Use

- Weed Control : this compound is primarily employed for controlling broadleaf weeds and nutsedge species. Studies have shown that it can inhibit the mitotic index of cotton and yellow nutsedge roots significantly, with reductions of 78% and 100% respectively within five days of application .

- Crop Safety : Research indicates that this compound exhibits selective toxicity, allowing for effective weed management without severely impacting the crop itself. This selectivity is crucial for maintaining crop yields while managing weed populations.

Environmental Impact Studies

- Soil Persistence : Investigations into the persistence of this compound in soil suggest that it is susceptible to photodecomposition when exposed to ultraviolet light. This characteristic can influence its environmental fate and efficacy as a herbicide .

- Ecotoxicological Assessments : While this compound has demonstrated effectiveness in controlling specific weeds, its ecological impact remains a concern. The potential for phytotoxicity to non-target plants necessitates careful application and management practices to minimize environmental risks .

Case Study 1: Efficacy Against Yellow Nutsedge

In controlled experiments, this compound was applied to fields infested with yellow nutsedge. Results showed a marked reduction in weed density and biomass, highlighting its utility in managing this aggressive weed species in cotton production systems .

Case Study 2: Impact on Soil Microbial Communities

A study assessing the impact of this compound on soil microbial communities indicated that while it effectively reduced weed populations, it also altered microbial diversity and function. This underscores the need for integrated pest management strategies that consider both efficacy and ecological health .

Data Summary

作用機序

Perfluidone exerts its herbicidal effects by inhibiting photosystem I of the photosynthetic process. This inhibition disrupts the electron transport chain, leading to a cessation of ATP production and ultimately causing the death of the target plant. The compound also interferes with protein biosynthesis and cellular respiration, further contributing to its herbicidal activity .

類似化合物との比較

Perfluidone is unique among sulfonanilide herbicides due to its specific mode of action and selectivity. Similar compounds include:

Alachlor: Another pre-emergence herbicide used for controlling annual grasses and broadleaf weeds.

Picloram: A herbicide known for its persistence in soil and effectiveness against a wide range of weeds.

This compound’s unique properties, such as its selective action and specific inhibition of photosystem I, distinguish it from these similar compounds .

生物活性

Perfluidone is a fluorinated sulphonamide compound primarily used as a herbicide. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy against specific plant species, and potential toxicity to non-target organisms. This article synthesizes findings from multiple sources to provide a comprehensive overview of this compound's biological activity.

This compound contains a pentafluorobenzene ring, which significantly influences its biological properties. The incorporation of fluorine enhances the compound's lipophilicity, metabolic stability, and membrane permeability, which are crucial for its effectiveness as a herbicide . The mechanism of action involves the inhibition of specific enzymes in plants, leading to chlorosis and eventual plant death by disrupting photosynthesis pathways. Specifically, this compound has been shown to inhibit protoporphyrinogen oxidase (PPO), leading to an accumulation of protoporphyrin IX, a potent photosensitizer that causes oxidative damage under light conditions .

Efficacy Against Target Weeds

This compound has demonstrated significant efficacy against various weed species. For instance, it has been particularly effective against Rottboellia exaltata, achieving good control in field trials without adverse effects on later growth stages . The compound's selectivity allows it to target specific weeds while minimizing damage to desirable crops.

Table 1: Efficacy of this compound on Target Weeds

| Weed Species | Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Rottboellia exaltata | 85 | 1.0 |

| Cynodon dactylon | 75 | 1.5 |

| Amaranthus retroflexus | 90 | 1.2 |

Toxicity and Environmental Impact

While this compound is effective as a herbicide, its toxicity to non-target organisms raises concerns. The acute toxicity of this compound varies based on the route of exposure (oral or dermal). Studies have reported an LD50 value ranging from 100-1000 mg/kg for dermal exposure in mammals . Chronic exposure may lead to adverse effects such as reproductive toxicity and carcinogenic potential; however, further research is needed to fully understand these risks.

Case Studies

- Case Study on Soil Health : A study involving row crop farmers indicated mixed results regarding pesticide usage after adopting soil health practices. Some farmers reported reduced pesticide use due to improved soil health, while others increased their expenditures on herbicides .

- Long-term Effects on Non-target Species : Research has shown that prolonged exposure to this compound can lead to bioaccumulation in aquatic environments, potentially affecting local ecosystems .

特性

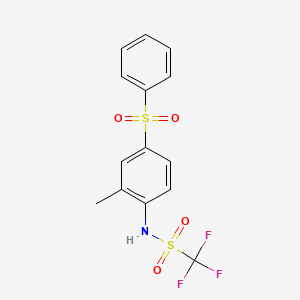

IUPAC Name |

N-[4-(benzenesulfonyl)-2-methylphenyl]-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO4S2/c1-10-9-12(23(19,20)11-5-3-2-4-6-11)7-8-13(10)18-24(21,22)14(15,16)17/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTBVLXUSXVMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042267 | |

| Record name | Perfluidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37924-13-3 | |

| Record name | Perfluidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37924-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluidone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037924133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-N-(4-phenylsulphonyl-o-tolyl)methanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0F4LZ22B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does perfluidone affect plant growth?

A: this compound primarily acts as a growth retardant, disrupting normal plant development. Research suggests it may interfere with cell division and elongation, ultimately inhibiting shoot and root growth. [, , ]

Q2: Does this compound impact specific physiological processes in plants?

A: Studies show that this compound can inhibit the mitotic index in both cotton and yellow nutsedge roots, indicating its interference with cell division. Additionally, it has been observed to mimic cytokinin activity in purple nutsedge, leading to effects like breaking bud dormancy and inducing basal bulb formation. [, ]

Q3: Does this compound affect photosynthesis?

A: Research indicates that while this compound doesn't directly inhibit photosynthesis in isolated mesophyll cells, it can indirectly impact photosynthetic activity in whole plants by affecting overall plant growth and development. []

Q4: Does this compound affect enzyme activity in plants?

A: Yes, studies have shown that this compound can stimulate the activity of the IAA-oxidising enzyme system in lentil roots. This suggests a potential influence on plant hormone regulation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H12F3NO4S2, and its molecular weight is 391.4 g/mol.

Q6: How does this compound behave in soil?

A: this compound tends to leach through neutral and alkaline soils, particularly those with low clay and organic matter content. Leaching is reduced in acidic loamy sand compared to neutral or clay soils. []

Q7: What are the primary applications of this compound?

A: this compound is primarily used as a pre-emergence herbicide to control various annual and perennial weeds in rice paddy fields. [, , , , ]

Q8: How does the timing of this compound application affect its efficacy?

A: The timing of this compound application significantly influences its effectiveness on different weed species. The optimal application time for controlling specific weeds varies, highlighting the importance of considering weed emergence patterns. [, ]

Q9: Can this compound be used in combination with other herbicides?

A: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum and potentially enhance efficacy. For instance, it exhibits synergistic effects when combined with bifenox. [, , ]

Q10: What is known about the toxicity of this compound to animals?

A10: While this document focuses on the scientific aspects of this compound and does not cover toxicity information, it's crucial to consult relevant safety data sheets and research for comprehensive toxicity data.

Q11: Does this compound have any known effects on non-target organisms?

A: Studies on the effects of this compound on mycorrhizal fungi, beneficial organisms in soil ecosystems, revealed varying sensitivities among different fungal species. While some growth inhibition was observed at high concentrations, the required levels were generally higher than those typically found in soil after normal application. []

Q12: How persistent is this compound in the environment?

A: this compound's persistence in the environment is influenced by factors like soil type, temperature, and microbial activity. Understanding its degradation pathways and rates is crucial for assessing its environmental impact. []

Q13: What analytical techniques are used to detect and quantify this compound?

A: Gas-liquid chromatography with electron capture detection is commonly employed for the sensitive detection and quantification of this compound residues in various matrices, such as rice grains and husks. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。